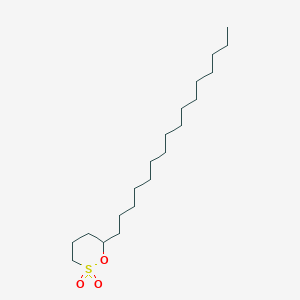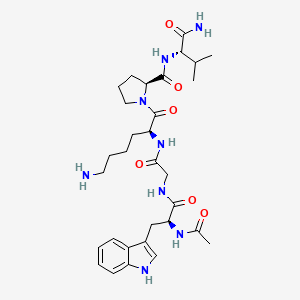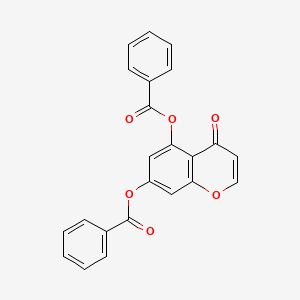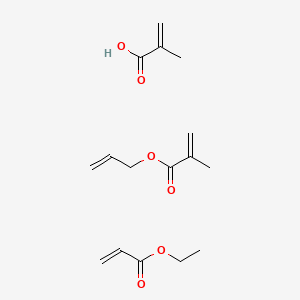![molecular formula C5H9ClO2S B14627338 Ethyl [(chloromethyl)sulfanyl]acetate CAS No. 54214-57-2](/img/structure/B14627338.png)
Ethyl [(chloromethyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(chloromethyl)sulfanyl]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes a chloromethyl group and a sulfanyl group attached to an acetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [(chloromethyl)sulfanyl]acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetate with chloromethyl sulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(chloromethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [(chloromethyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl [(chloromethyl)sulfanyl]acetate involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, making it useful in biochemical applications. The sulfanyl group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester without the chloromethyl and sulfanyl groups.
Methyl [(chloromethyl)sulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(bromomethyl)sulfanyl]acetate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a sulfanyl group, which provide distinct reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
54214-57-2 |
|---|---|
Fórmula molecular |
C5H9ClO2S |
Peso molecular |
168.64 g/mol |
Nombre IUPAC |
ethyl 2-(chloromethylsulfanyl)acetate |
InChI |
InChI=1S/C5H9ClO2S/c1-2-8-5(7)3-9-4-6/h2-4H2,1H3 |
Clave InChI |
PGZHFDBAHQCESL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)



![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)



![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
